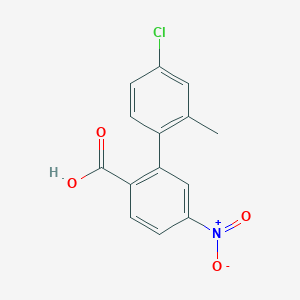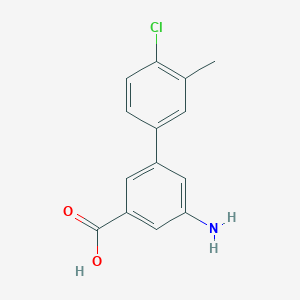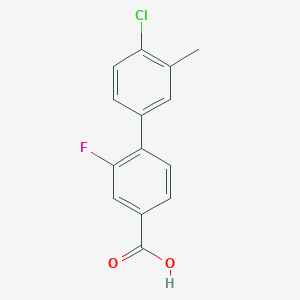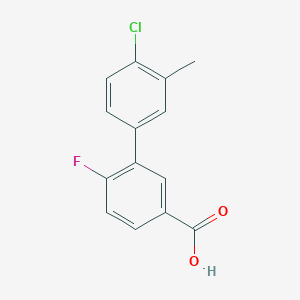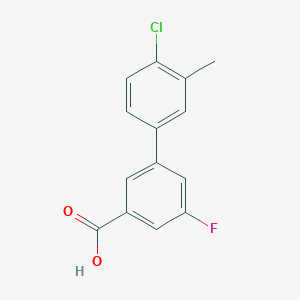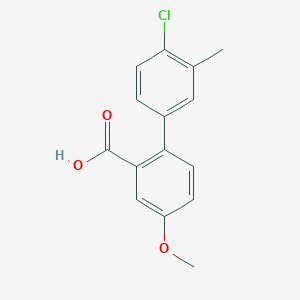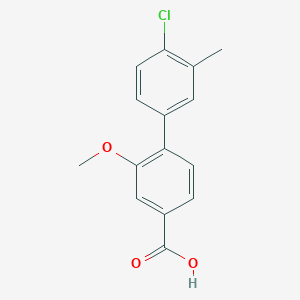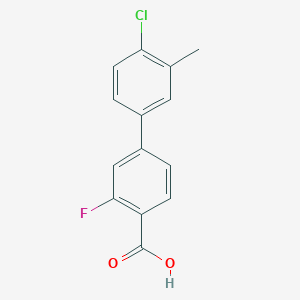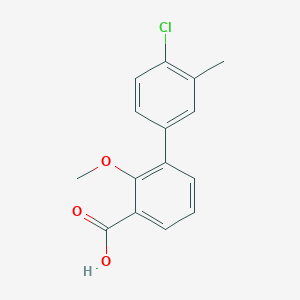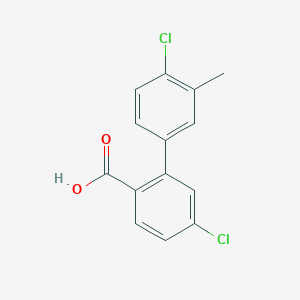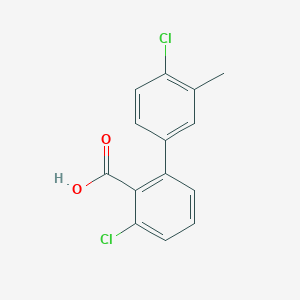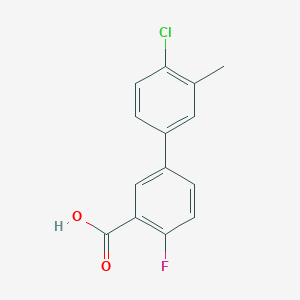
5-(4-Chloro-3-methylphenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-methylphenyl)-2-fluorobenzoic acid, commonly referred to as 5-CMFBA, is an organic compound belonging to the family of benzoic acids. It is a white, crystalline solid with a melting point of 155°C and a boiling point of 302°C. 5-CMFBA has a variety of applications in the scientific research field, ranging from synthesis methods to biochemical and physiological effects.
科学的研究の応用
5-CMFBA has a variety of research applications, including its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate for enzyme-catalyzed reactions. In addition, 5-CMFBA has been used in the synthesis of biologically active compounds such as drugs, pesticides, and agrochemicals. It has also been used in the synthesis of fluorescent probes and in the production of polymers.
作用機序
The mechanism of action of 5-CMFBA is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamines, such as serotonin and dopamine, in the brain. By inhibiting MAO, 5-CMFBA may increase the availability of these neurotransmitters, resulting in increased levels of serotonin and dopamine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMFBA are not fully understood. However, it has been suggested that 5-CMFBA may have antidepressant and anxiolytic effects. In addition, 5-CMFBA may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 5-CMFBA may increase the levels of acetylcholine in the brain, resulting in increased cognitive function.
実験室実験の利点と制限
The main advantage of using 5-CMFBA in lab experiments is its availability and low cost. 5-CMFBA is readily available from chemical suppliers, and it is relatively inexpensive compared to other organic compounds. In addition, 5-CMFBA is relatively stable and can be stored for long periods of time without significant degradation. However, the use of 5-CMFBA in lab experiments is limited by the fact that it is a hazardous compound and should be handled with caution.
将来の方向性
The future directions for research on 5-CMFBA include further exploration of its mechanism of action and its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of 5-CMFBA and to identify new applications for this compound. Finally, further research is needed to optimize the synthesis method and to develop new methods for the synthesis of 5-CMFBA.
合成法
5-CMFBA can be synthesized by two different methods: the classical method and the microwave-assisted method. The classical method involves the reaction of 4-chloro-3-methylphenol with 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at a temperature of 80°C for five hours. The second method is the microwave-assisted method, which involves the reaction of 4-chloro-3-methylphenol with 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a microwave reactor at a temperature of 80°C for a shorter period of time.
特性
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(7-10)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAYCAAFXVQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690394 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-46-4 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


